molecular formula C25H31ClN4O2 B2630207 Palosuran hydrochloride

Palosuran hydrochloride

Katalognummer: B2630207
Molekulargewicht: 455.0 g/mol
InChI-Schlüssel: VXRLVUHHXKVQSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von ACT-058362 Hydrochlorid umfasst mehrere Schritte, einschließlich der Bildung der Kernstruktur und der anschließenden FunktionalisierungDer letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Löslichkeit und Stabilität der Verbindung zu verbessern .

Industrielle Produktionsverfahren für ACT-058362 Hydrochlorid sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren. Diese Verfahren beinhalten oft die Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Charakterisierung .

Chemische Reaktionsanalyse

ACT-058362 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Analyse Chemischer Reaktionen

ACT-058362 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Palosuran hydrochloride is characterized by its high affinity for urotensin-II receptors, particularly in primate models. The compound demonstrates a significant selectivity for primate urotensin receptors over those in non-primate species. In vitro studies have shown that palosuran effectively inhibits urotensin-II-induced signaling pathways, which are implicated in various pathological conditions, including renal injury and hypertension .

Table 1: Binding Affinity of this compound

SpeciesKi Value (nM)
Human4-5
Monkey4-5
Rat>1000
Mouse>1000
Cat>1000

Renal Protection

Palosuran has been investigated for its protective effects against renal injury in various animal models. In studies involving rats, palosuran administration resulted in improved renal blood flow and reduced proteinuria and renal damage following ischemic events. These findings suggest a potential role for palosuran in preventing acute renal failure and chronic kidney disease .

Diabetes Management

In a double-blind, placebo-controlled study involving patients with type 2 diabetes mellitus, palosuran was assessed for its effects on insulin secretion and glucose regulation. Despite initial hypotheses that urotensin-II antagonism might improve glycemic control, results indicated no significant changes in insulin response or blood glucose levels when compared to placebo . This raises questions about the efficacy of targeting the urotensin system in diabetic patients.

Table 2: Clinical Study Outcomes of Palosuran

ParameterPalosuran (Mean)Placebo (Mean)Difference (95% CI)
Second-phase insulin response37.5 µU/ml39.3 µU/ml-1.8 (-7.8, 4.2)
Blood glucose levelsNot significantly different across treatments

Cardiovascular Applications

Palosuran's role in cardiovascular health has also been explored, particularly concerning its effects on blood pressure regulation in hypertensive patients with diabetic nephropathy. A study found that palosuran did not significantly alter blood pressure or urinary albumin excretion compared to placebo . However, its mechanism of action through urotensin receptor antagonism suggests potential utility in managing hypertension related to renal dysfunction.

Case Studies and Research Findings

Several studies have documented the effects of palosuran on various physiological parameters:

  • Ischemic Renal Injury : In rat models, palosuran was shown to prevent the development of acute renal failure following ischemic events by maintaining renal perfusion and reducing histological damage .
  • Hypertensive Diabetic Patients : A multicenter trial demonstrated that palosuran did not provide significant benefits in managing blood pressure or renal function in a cohort of hypertensive patients with type 2 diabetes .
  • Insulin Sensitivity : Research indicated that palosuran did not enhance insulin sensitivity or secretion during controlled glucose clamp studies .

Wirkmechanismus

ACT-058362 hydrochloride exerts its effects by selectively binding to and antagonizing the urotensin II receptor. This receptor is a G-protein coupled receptor that plays a role in various physiological processes, including vasoconstriction and regulation of blood flow. By blocking the binding of urotensin II to its receptor, ACT-058362 hydrochloride inhibits downstream signaling pathways, leading to reduced vasoconstriction and improved blood flow .

Vergleich Mit ähnlichen Verbindungen

ACT-058362 Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz für den Urotensin-II-Rezeptor. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich jedoch in ihrer Selektivität, Potenz und ihren pharmakokinetischen Profilen, was ACT-058362 Hydrochlorid zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

Palosuran hydrochloride, also known as ACT-058362, is a selective antagonist of the urotensin II receptor (UT receptor). This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular and renal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Palosuran functions primarily by blocking the urotensin II (U-II) peptide from binding to its receptor. U-II is implicated in various physiological processes, including vasoconstriction and modulation of blood pressure. By antagonizing this receptor, Palosuran can induce vasodilation and improve renal function.

Key Characteristics:

  • Selectivity : High affinity for human UT receptors with an IC50 value of approximately 3.6 nM in CHO cells expressing recombinant receptors .
  • Competitive Antagonism : Exhibits competitive inhibition of U-II binding, particularly at prolonged incubation times .
  • Species-Specific Activity : Significantly more effective on human UT receptors compared to rat receptors, with a binding affinity over 100-fold less on the latter .

Renal Protection

Palosuran has been shown to mitigate renal damage in various experimental models. In a study involving cyclosporine A (CsA)-induced nephrotoxicity in rats, Palosuran administration resulted in:

  • Improved Renal Function : Significant decrease in serum creatinine levels and increase in urine creatinine levels .
  • Histological Benefits : Normalization of kidney histology and prevention of U-II expression increase associated with CsA treatment .

Cardiovascular Effects

In addition to renal protection, Palosuran has demonstrated hypotensive effects:

  • Blood Pressure Reduction : In experimental rat models, daily administration (10 mg/kg) led to sustained reductions in blood pressure over four weeks .
  • Metabolic Effects : In diabetic rat models, Palosuran reduced serum glucose, cholesterol, and triglyceride levels while increasing survival rates .

Clinical Studies

Palosuran's efficacy has also been evaluated in clinical settings. A double-blind, placebo-controlled study investigated its effects on insulin secretion and glucose regulation in patients with Type 2 diabetes:

  • Insulin Response : No significant differences were observed in second-phase insulin responses between Palosuran and placebo groups during hyperglycemic clamps .
  • Safety Profile : The compound was well-tolerated at doses up to 2000 mg with no remarkable safety findings reported .

Data Summary

Study FocusFindingsReference
Renal FunctionDecreased serum creatinine; improved urine creatinine
Blood PressureSustained hypotension in rats
Metabolic EffectsReduced glucose and lipid levels; increased survival
Clinical EfficacyNo significant insulin response change in diabetes patients

Case Studies

  • Cyclosporine A Nephrotoxicity Model :
    • Objective : To assess renal protective effects.
    • Results : Palosuran significantly improved renal function and histology compared to control groups treated with CsA alone .
  • Diabetes Management Trial :
    • Objective : Evaluate effects on insulin sensitivity.
    • Results : No significant changes were noted in insulin responses; however, metabolic parameters showed improvement in animal models .

Eigenschaften

IUPAC Name

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRLVUHHXKVQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.